

Application Note and Protocol: Quantification of Omeprazole in Human Plasma by HPLC

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Compound of Interest

Compound Name: *Prilosec*

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This document provides a detailed protocol for the quantification of omeprazole in human plasma using High-Performance Liquid Chromatography (HPLC) with UV detection. The method is suitable for pharmacokinetic studies, bioequivalence studies, and therapeutic drug monitoring.

Introduction

Omeprazole is a proton pump inhibitor widely used to treat conditions related to excessive stomach acid. Accurate and precise measurement of its concentration in human plasma is crucial for clinical and research purposes. This application note describes a robust and validated HPLC method for the determination of omeprazole in human plasma.

Principle

The method involves the extraction of omeprazole and an internal standard (IS) from human plasma, followed by separation and quantification using a reversed-phase HPLC system with UV detection. The chromatographic separation is achieved on a C18 or C8 column with an isocratic mobile phase.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.



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Figure 1: Overall experimental workflow for omeprazole quantification.

Materials and Reagents

- Omeprazole reference standard
- Internal Standard (e.g., Lansoprazole, Ketoconazole, or Pantoprazole)[1][2][3]
- HPLC grade acetonitrile and methanol
- Potassium dihydrogen phosphate (KH₂PO₄)
- Disodium hydrogen phosphate (Na₂HPO₄)
- Sodium hydroxide (NaOH)
- Diethylether
- Dichloromethane
- Ethyl acetate
- Human plasma (drug-free)
- Ultrapure water

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following tables summarize typical chromatographic conditions compiled from various validated methods.

Table 1: Chromatographic Conditions

Parameter	Method 1	Method 2	Method 3
Column	Reversed-phase C8[1]	Monolithic RP-18e[4]	Agilent ZORBAX Eclipse XDB-C18 (4.6 x 150 mm, 5 µm)[2]
Mobile Phase	30% Acetonitrile and 70% of 0.2 M KH ₂ PO ₄ , pH 7.0[1]	0.01 mol/l disodium hydrogen phosphate buffer-acetonitrile (73:27 v/v), pH 7.1[4]	Acetonitrile-0.1% trifluoroacetic acid-water (20:10:70 v/v/v) [2]
Flow Rate	1.0 mL/min	1.0 mL/min[5]	1.0 mL/min[2]
Detection Wavelength	Not Specified	302 nm[4]	302 nm[2]
Injection Volume	Not Specified	Not Specified	50 µL
Column Temperature	Not Specified	Not Specified	30 °C[2]
Internal Standard	Lansoprazole[1]	Not Specified	Ketoconazole[2]

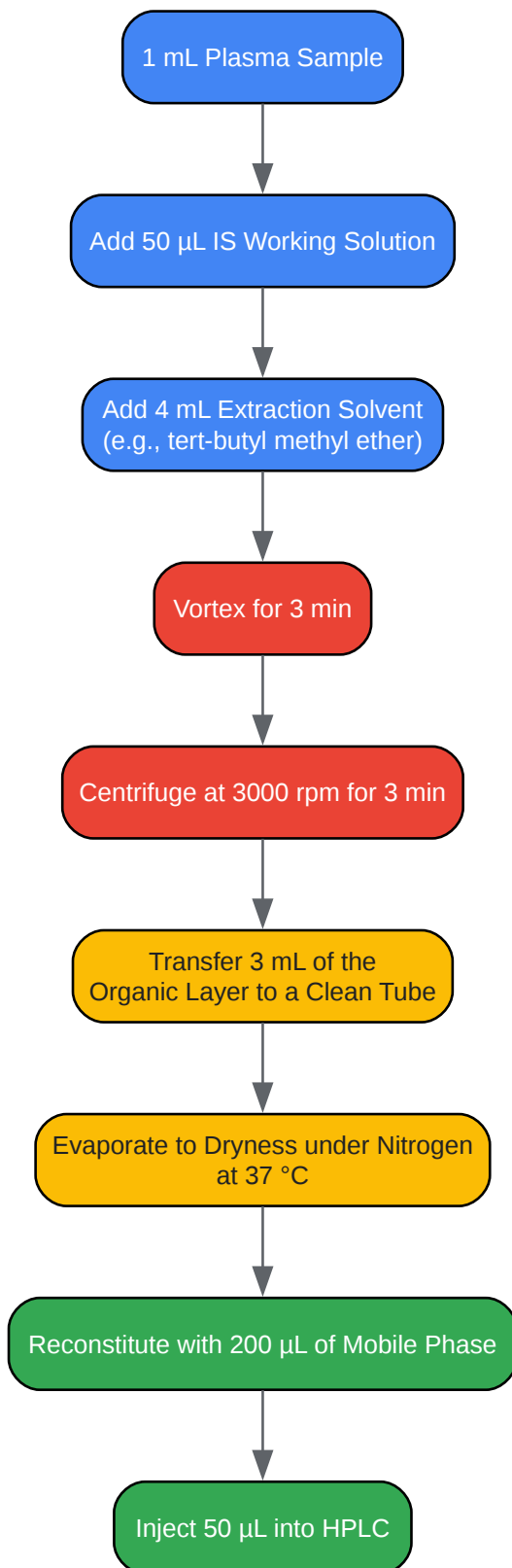
Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

- **Stock Solutions:** Prepare stock solutions of omeprazole and the internal standard (e.g., 1 mg/mL) in a suitable solvent such as methanol. These solutions should be stored at 4°C and protected from light.
- **Working Standard Solutions:** Prepare working standard solutions by diluting the stock solutions with the mobile phase or an appropriate solvent to create a series of concentrations for the calibration curve.
- **Calibration Standards and QC Samples:** Spike drug-free human plasma with the working standard solutions to obtain final concentrations covering the expected range of the study samples. Typical calibration ranges are 20-1500 ng/mL or 25-1500 ng/mL.[2][4]

Sample Preparation (Liquid-Liquid Extraction)

The following diagram illustrates the liquid-liquid extraction procedure.



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Figure 2: Liquid-liquid extraction protocol.

A detailed protocol for liquid-liquid extraction is as follows:

- To 1 mL of plasma sample in a glass tube, add a known amount of the internal standard working solution.^[6]
- Add an extraction solvent such as diethylether, a mixture of diethyl ether and dichloromethane (60:40, v/v), or ethyl acetate.^{[1][2][7]}
- Vortex the mixture for a few minutes to ensure thorough mixing.^[6]
- Centrifuge the sample to separate the organic and aqueous layers.^[6]
- Carefully transfer the organic layer to a new tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a specific volume of the mobile phase.^[6]
- Inject an aliquot of the reconstituted sample into the HPLC system.

Method Validation

The analytical method should be validated according to established guidelines. The following table summarizes typical validation parameters for the quantification of omeprazole in human plasma.

Table 2: Summary of Method Validation Parameters

Parameter	Method A	Method B	Method C
Linearity Range (ng/mL)	20-1000 (r=0.9991)[5]	20-1500[4]	25-1500[2]
Lower Limit of Quantification (LLOQ) (ng/mL)	10[5]	10[4]	25[2]
Intra-day Precision (%CV)	<10[5]	<7[4]	<9.2[8]
Inter-day Precision (%CV)	<10[5]	<7[4]	<9.2[8]
Accuracy/Recovery (%)	102.35[5]	Complete analytical recovery[4]	>80[8]

Data Analysis

- Integrate the peak areas of omeprazole and the internal standard.
- Calculate the peak area ratio of omeprazole to the internal standard.
- Construct a calibration curve by plotting the peak area ratio against the corresponding concentration of the calibration standards.
- Determine the concentration of omeprazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion

The HPLC method described in this application note is simple, rapid, sensitive, and reliable for the quantification of omeprazole in human plasma. The provided protocols and validation data demonstrate the suitability of this method for various clinical and research applications. Proper validation should always be performed before applying the method to routine analysis.

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